molecular formula C9H15ClN2O4S B14761333 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide,hydrochloride

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide,hydrochloride

Cat. No.: B14761333
M. Wt: 282.75 g/mol
InChI Key: GHCNHKCNZBPGSC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H15ClN2O4S

Molecular Weight

282.75 g/mol

IUPAC Name

N-(3-amino-4-hydroxyphenyl)-2-methoxyethanesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O4S.ClH/c1-15-4-5-16(13,14)11-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5,10H2,1H3;1H

InChI Key

GHCNHKCNZBPGSC-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)NC1=CC(=C(C=C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride can be achieved through a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, disrupting metabolic pathways and exerting antimicrobial effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride
  • CAS Number : 112195-27-4
  • Molecular Formula : C₉H₁₅ClN₂O₄S
  • Molecular Weight : 282.74 g/mol
  • Structure: Features a benzenesulfonamide core substituted with amino (NH₂), hydroxyl (OH), and 2-methoxyethyl (CH₂CH₂OCH₃) groups, with a hydrochloride salt .

For example, chalcones react with sulfonamide intermediates under acidic or basic conditions to form substituted pyrazoles or sulfonamides .

Its structural similarity to protease inhibitors (e.g., AEBSF) and sildenafil derivatives implies possible roles in biochemical research or drug development .

Structural Analogs and Their Properties

The compound is compared to five structurally related benzenesulfonamides (Table 1). Key differences in substituents, physicochemical properties, and hazards are highlighted.

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Hazards Potential Applications
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride 112195-27-4 NH₂, OH, CH₂CH₂OCH₃ C₉H₁₅ClN₂O₄S 282.74 SsA classification (EWG hazard) Pharmaceutical intermediate, biochemical research
3-Amino-4-hydroxy-N-methylbenzenesulfonamide 80-23-9 NH₂, OH, CH₃ C₇H₁₀N₂O₃S 214.23 Not specified Antimicrobial agent (hypothesized)
3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide 1017458-45-5 NH₂, Cl, CH₂CH₂OCH₃ C₉H₁₃ClN₂O₃S 264.73 Irritant (IRRITANT classification) Chemical synthesis intermediate
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) 30827-99-7 CH₂CH₂NH₂, SO₂F C₈H₁₀FNO₂S·HCl 239.70 Skin corrosion (Category 1B), releases HF Protease inhibition in biochemical assays
3-Amino-4-hydroxy-N-(3-isopropoxypropyl)benzenesulfonamide hydrochloride 114565-70-7 NH₂, OH, CH₂CH₂CH₂OCH(CH₃)₂ C₁₂H₂₁ClN₂O₄S 324.82 Acute Tox. 4, Eye Dam. 1, Aquatic Toxicity Not specified

Key Observations

Substituent Effects on Physicochemical Properties
  • Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to non-ionic analogs (e.g., 3-amino-4-hydroxy-N-methylbenzenesulfonamide) .
Hazard Profiles
  • The target compound’s SsA classification (EWG) suggests moderate toxicity, whereas AEBSF exhibits severe corrosivity due to fluoride release .
  • The isopropoxypropyl analog (CAS 114565-70-7) shows higher acute and environmental toxicity, likely due to its longer alkyl chain and isopropoxy group .

Biological Activity

3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, hydrochloride, is a compound belonging to the class of benzenesulfonamides. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₃S·HCl
  • Molecular Weight : 307.83 g/mol

Research indicates that benzenesulfonamide derivatives exhibit various biological activities, particularly in cardiovascular health and potential anti-cancer properties. The mechanisms primarily involve:

  • Calcium Channel Modulation : Studies have shown that compounds similar to 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide can interact with calcium channels, affecting coronary resistance and perfusion pressure in isolated rat heart models .
  • Lipoxygenase Inhibition : Compounds within this class have been identified as inhibitors of lipoxygenases (LOXs), which are crucial in inflammatory processes and cancer progression. Specifically, 12-lipoxygenase (12-LOX) inhibition has been linked to reduced platelet aggregation and inflammation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related benzenesulfonamide compounds.

Compound Biological Activity IC50 (µM) Mechanism
4-(2-aminoethyl)-benzenesulfonamideDecreased coronary resistanceN/ACalcium channel interaction
4-((2-hydroxy-3-methoxybenzyl)amino)-benzenesulfonamideInhibits 12-LOX13Lipoxygenase inhibition
4-bromo derivative of benzenesulfonamideImproved activity against 12-LOX2.2Lipoxygenase inhibition

Case Studies

  • Cardiovascular Effects :
    A study evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance in an isolated rat heart model. Results demonstrated a significant decrease in perfusion pressure over time, suggesting a potential therapeutic role in managing hypertension .
  • Anti-Cancer Potential :
    Another investigation focused on the role of lipoxygenase inhibitors derived from benzenesulfonamides in cancer treatments. The study highlighted the importance of targeting 12-LOX to reduce tumor metastasis and improve patient outcomes in various cancers such as prostate and breast cancer .

Pharmacokinetics

Pharmacokinetic studies using theoretical models have indicated varying permeability profiles for compounds similar to 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide. These studies utilized platforms like SwissADME to predict absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding the compound's overall biological activity .

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